Dolichyl palmitate

Description

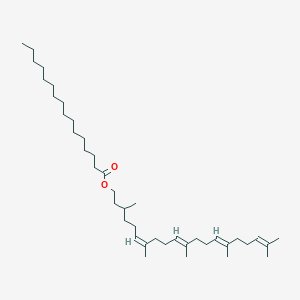

Structure

2D Structure

Properties

Molecular Formula |

C41H74O2 |

|---|---|

Molecular Weight |

599 g/mol |

IUPAC Name |

[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenyl] hexadecanoate |

InChI |

InChI=1S/C41H74O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-33-41(42)43-35-34-40(7)32-24-31-39(6)30-23-29-38(5)28-22-27-37(4)26-21-25-36(2)3/h25,27,29,31,40H,8-24,26,28,30,32-35H2,1-7H3/b37-27+,38-29+,39-31- |

InChI Key |

UMGKAWSVZSRORY-JCZQIMENSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCCC(C)CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCC(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Synonyms |

dolichol palmitate dolichyl palmitate |

Origin of Product |

United States |

Biosynthesis of Constituent Molecules and Metabolism of Dolichyl Palmitate

The formation of dolichyl palmitate is contingent upon the availability of its two core components: dolichol and palmitate. Each of these molecules is synthesized through distinct and highly regulated metabolic pathways.

Dolichol Biosynthesis Pathways

Dolichols are long-chain, alpha-saturated polyisoprenoid alcohols that are essential for the synthesis of glycoproteins. nih.gov Their biosynthesis is a complex process that originates from the mevalonate (B85504) pathway. mdpi.comoup.com

The journey to dolichol begins with the mevalonate pathway, a fundamental metabolic route responsible for the synthesis of cholesterol and other isoprenoids. nih.gov This pathway commences with the condensation of three molecules of acetyl-CoA to form mevalonate. mdpi.com A series of subsequent reactions leads to the formation of the 15-carbon intermediate, farnesyl diphosphate (B83284) (FPP). mdpi.com FPP stands at a critical branch point in the mevalonate pathway, serving as a precursor for the synthesis of dolichols, sterols, and ubiquinone. mdpi.comoup.com

For dolichol synthesis, FPP is elongated by the sequential addition of isopentenyl diphosphate (IPP) units, a reaction catalyzed by cis-prenyltransferases. mdpi.com This process, occurring primarily on the cytoplasmic face of the endoplasmic reticulum, results in the formation of a long-chain polyprenyl diphosphate. nih.govnih.gov The number of IPP units added is species-specific, leading to dolichols of varying chain lengths. nih.gov In yeast, dolichols typically contain 14 to 18 isoprene (B109036) units, while in mammalian cells, they range from 18 to 21 units. nih.govoup.com

The final step in dolichol biosynthesis involves the saturation of the α-isoprene unit of the newly synthesized polyprenol. This crucial conversion is catalyzed by the enzyme polyprenol reductase (also known as steroid 5α-reductase 3 or SRD5A3). receptor.aihmdb.canih.gov This enzyme utilizes NADPH as a cofactor to reduce the double bond in the terminal isoprene unit, resulting in the characteristic saturated α-isoprenoid group of dolichol. mdpi.comhmdb.caontosight.ai This reduction is vital for the subsequent function of dolichol as a lipid carrier in glycosylation processes. oup.com The reaction catalyzed by polyprenol reductase is considered essential for the de novo synthesis of dolichol. nih.govwikipedia.org

Table 1: Key Enzymes in Dolichol Biosynthesis

| Enzyme | Function | Pathway Step |

|---|---|---|

| HMG-CoA Reductase | Catalyzes the rate-limiting step in the mevalonate pathway. oup.comnih.gov | Mevalonate Pathway |

| Farnesyl Diphosphate Synthase | Synthesizes farnesyl diphosphate (FPP) from IPP and DMAPP. mdpi.com | Mevalonate Pathway |

| cis-Prenyltransferase | Elongates FPP with IPP units to form polyprenyl diphosphate. mdpi.com | Dolichol Branch |

| Polyprenol Reductase (SRD5A3) | Reduces the terminal isoprene unit of polyprenol to form dolichol. receptor.aihmdb.canih.gov | Dolichol Synthesis |

The synthesis of dolichol is a tightly regulated process to meet the cell's demand for protein glycosylation. One of the key regulatory points is the enzyme HMG-CoA reductase, which is subject to feedback inhibition by sterols and non-sterol derivatives of mevalonic acid. oup.comnih.gov Farnesyl diphosphate (FPP) and its derivatives have been identified as important non-sterol regulators that can influence the degradation of HMG-CoA reductase. oup.com

Furthermore, the expression of genes encoding enzymes in the dolichol pathway can be regulated. For instance, in yeast, the Yta7 protein, an AAA ATPase, is thought to play a role in directing the flux of FPP towards the dolichol branch of the mevalonate pathway. oup.com The unfolded protein response (UPR), a cellular stress response, can also upregulate the dolichol pathway to enhance protein glycosylation capacity under stress conditions. pnas.org

Palmitate Biosynthesis Pathways

Palmitate is a 16-carbon saturated fatty acid that serves as a primary product of de novo fatty acid synthesis. pharmaguideline.comslideshare.net This process occurs in the cytoplasm of various tissues, including the liver, adipose tissue, and kidneys. slideshare.netcutm.ac.in

The synthesis of palmitate begins with the carboxylation of acetyl-CoA to form malonyl-CoA. pharmaguideline.combyjus.com This reaction is catalyzed by the enzyme acetyl-CoA carboxylase (ACC) and requires biotin (B1667282) and ATP. mdpi.combyjus.com Malonyl-CoA serves as the two-carbon donor for the elongation of the growing fatty acid chain. slideshare.net

The subsequent series of reactions is carried out by the fatty acid synthase (FAS) complex. pharmaguideline.combyjus.com The process starts with the priming of the complex with one molecule of acetyl-CoA. byjus.com Then, in a repeating cycle of four reactions—condensation, reduction, dehydration, and another reduction—two-carbon units from malonyl-CoA are sequentially added to the growing acyl chain. proteopedia.org This cycle is repeated seven times, ultimately yielding the 16-carbon saturated fatty acid, palmitate. pharmaguideline.com The entire process requires a significant input of energy in the form of ATP and reducing power in the form of NADPH. slideshare.netslideshare.net

The synthesis of palmitate is orchestrated by a large, multifunctional enzyme complex known as fatty acid synthase (FAS). topview.aiwikipedia.org In animals and some fungi, this is a Type I FAS system, where all the enzymatic activities are present on a single large polypeptide chain. wikipedia.orgwikipedia.org The mammalian FAS is a homodimer, with each subunit containing seven different catalytic domains and an acyl carrier protein (ACP) domain. topview.aiwikipedia.org

The key enzymatic activities within the FAS complex include:

Acetyl-CoA-ACP transacylase and Malonyl-CoA-ACP transacylase: These enzymes transfer the acetyl and malonyl groups to the acyl carrier protein (ACP). proteopedia.org

β-Ketoacyl-ACP synthase (KAS): This enzyme catalyzes the condensation of the acetyl group with the malonyl group. topview.ai

β-Ketoacyl-ACP reductase (KR), 3-Hydroxyacyl-ACP dehydratase (DH), and Enoyl-ACP reductase (ER): These three enzymes carry out the reduction, dehydration, and second reduction steps, respectively, to form a saturated acyl-ACP. wikipedia.org

Thioesterase (TE): This enzyme cleaves the completed palmitate chain from the ACP. wikipedia.org

Table 2: Requirements for Palmitate Synthesis

| Component | Quantity per molecule of Palmitate | Source |

|---|---|---|

| Acetyl-CoA | 8 molecules slideshare.netslideshare.net | Pyruvate oxidation, amino acid catabolism pharmaguideline.com |

| ATP | 7 molecules slideshare.netslideshare.net | Cellular respiration |

| NADPH | 14 molecules slideshare.netslideshare.net | Pentose phosphate (B84403) pathway, malic enzyme |

Metabolism and Turnover of this compound

The metabolism of this compound is a crucial aspect of the broader dynamics of dolichol and its derivatives within the cell. This process primarily involves the enzymatic cleavage of the ester bond, releasing free dolichol and palmitic acid. This metabolic step is intrinsically linked to the regulation of dolichol levels and its availability for phosphorylation, a key step in glycoprotein (B1211001) synthesis.

Enzymatic Hydrolysis of this compound

The hydrolysis of this compound is catalyzed by a class of enzymes known as this compound esterases. These enzymes play a pivotal role in the turnover of dolichyl esters, thereby influencing the cellular pool of free dolichol.

This compound esterase activity has been identified in various tissues, indicating its widespread importance in cellular metabolism. In rats, this enzymatic activity is broadly distributed among different organs, with the highest levels found in the spleen, brain, lung, and thyroid tissues. frontiersin.org Conversely, the activity is significantly lower in the stomach and intestine. frontiersin.org Subcellularly, the esterase is primarily localized within the lumen of lysosomes and, to a lesser extent, in plasma membranes. frontiersin.org

The characterization of this esterase reveals specific optimal conditions and sensitivities. For instance, the enzyme from chick oviduct membranes, which hydrolyzes dolichyl oleate, displays an optimal pH of 6.0. ijbs.com This hydrolysis is also dependent on the presence of detergents like NP-40 and is not affected by divalent cations or EDTA. ijbs.com In contrast, the esterase activity in rat liver is inhibited by divalent cations, EDTA, and EGTA. frontiersin.org It is also inhibited by one of its products, dolichol, suggesting a potential feedback regulation mechanism. frontiersin.org Furthermore, the activity of dolichyl esterase can be stimulated by compounds such as 3-[(3-cholamidopropyl) dimethylammonio]-1-propanesulfonate and taurodeoxycholate, while being inhibited by Triton X-100. frontiersin.org

A key distinguishing feature of this compound esterase is its inhibition profile. The enzyme is completely inhibited by compounds like α- and β-naphthyl acetate, phenylmethylsulfonyl fluoride, and p-chloromercuribenzoate. frontiersin.org This specific pattern of inhibition, along with its optimal pH, clearly differentiates it from other esterases such as cholesteryl esterase and triglyceride lipase. frontiersin.org

| Property | Characteristic of this compound Esterase |

| Tissue Distribution (Rat) | High activity in spleen, brain, lung, thyroid; low in stomach, intestine. frontiersin.org |

| Subcellular Localization | Primarily in the lumen of lysosomes; also in plasma membranes. frontiersin.org |

| Optimal pH (Chick Oviduct) | 6.0 ijbs.com |

| Activators (Rat Liver) | 3-[(3-cholamidopropyl) dimethylammonio]-1-propanesulfonate, Taurodeoxycholate frontiersin.org |

| Inhibitors (Rat Liver) | Divalent cations, EDTA, EGTA, Dolichol, Triton X-100, α- and β-naphthyl acetate, Phenylmethylsulfonyl fluoride, p-Chloromercuribenzoate frontiersin.org |

Studies on the substrate specificity of dolichyl ester hydrolases have shown that these enzymes can act on a variety of polyprenol esters. The rate of hydrolysis, however, is strongly dependent on the nature of the substrate, including both the alcohol (α-saturated vs. α-unsaturated polyisoprenes) and the fatty acid moiety. frontiersin.org For example, cell-free extracts from pancreas and intestinal mucosa have been found to hydrolyze all studied polyprenol esters, irrespective of their chain length. nih.govnih.gov

Interestingly, some esterases exhibit a high degree of specificity. For instance, membranes from chick oviducts can hydrolyze dolichyl-[14C]oleate but not dolichyl-[14C]palmitate. ijbs.com This suggests that the nature of the fatty acid is a critical determinant for substrate recognition by certain esterases. In mature hen oviducts, about 15-25% of the total dolichol is in an esterified form, with approximately 85% of it being esterified to oleic acid. ijbs.comnih.gov

While kinetic studies have been performed, specific kinetic parameters such as Km and Vmax for this compound hydrolysis are not extensively documented in the available literature. However, the varied rates of hydrolysis with different substrates underscore the importance of the enzyme's active site architecture in accommodating specific dolichyl esters.

The enzymatic hydrolysis of this compound is proposed to serve several biological functions, primarily centered around regulating the availability and transport of dolichol. One of the suggested roles is to facilitate the absorption of dolichol from the diet. nih.govnih.govportlandpress.com Esterases in the intestinal mucosa can hydrolyze dietary dolichyl esters, releasing free dolichol for absorption. nih.govnih.gov

Another significant proposed role is in the intracellular trafficking and dynamics of dolichol. It has been suggested that the fatty acyl group of dolichyl esters may act as a targeting signal, directing dolichol to its final destinations within the cell. frontiersin.org In vivo experiments using [3H]mevalonate have shown that newly synthesized dolichol is transported in its esterified form to the lysosomes, where it is slowly hydrolyzed. frontiersin.org This process suggests that dolichyl esters could be a transport or storage form of dolichol.

Interrelationship with Protein Palmitoylation Cycles

While this compound metabolism involves the cleavage of a palmitate group, it is conceptually distinct from the dynamic process of protein palmitoylation. However, both processes involve the cellular pool of palmitate and occur in proximity to cellular membranes, suggesting a potential, albeit indirect, interrelationship.

Protein S-palmitoylation is a reversible post-translational modification where a 16-carbon palmitic acid is attached to a cysteine residue of a protein via a thioester linkage. frontiersin.orgijbs.comembopress.orgnih.gov This process is highly dynamic, with proteins cycling between palmitoylated and de-palmitoylated states on timescales ranging from seconds to hours. ijbs.comembopress.org This reversibility is a key feature that distinguishes S-palmitoylation from other lipid modifications like N-myristoylation or prenylation, which are generally considered irreversible. embopress.orgfrontiersin.org

The cycle of palmitoylation and de-palmitoylation is tightly regulated by two opposing families of enzymes. frontiersin.org The addition of palmitate is catalyzed by palmitoyl (B13399708) acyltransferases (PATs), which are also known as DHHC enzymes due to a conserved Asp-His-His-Cys motif in their active site. frontiersin.orgembopress.org The removal of the palmitate group is carried out by acyl-protein thioesterases (APTs). embopress.org

This dynamic cycling is crucial for regulating various aspects of protein function, including:

Subcellular Localization: Palmitoylation increases the hydrophobicity of a protein, promoting its association with cellular membranes and facilitating its trafficking between compartments like the Golgi apparatus and the plasma membrane. nih.govwikipedia.org

Protein Stability: The modification can protect proteins from degradation. frontiersin.org

Protein-Protein Interactions: Palmitoylation can modulate the ability of a protein to interact with other proteins. frontiersin.orgwikipedia.org

The reversible nature of this modification allows for rapid and precise control over signaling pathways and cellular processes, akin to the regulatory roles of phosphorylation and ubiquitination. frontiersin.orgportlandpress.comnih.gov

Palmitoyl-Protein Thioesterases (PPTs) and Depalmitoylation

Protein depalmitoylation is the enzymatic process of removing palmitate, a 16-carbon saturated fatty acid, from proteins. This process is the reverse of S-palmitoylation, a common and reversible post-translational modification where palmitate is attached to cysteine residues via a thioester bond. ontosight.aimdpi.com The dynamic cycle of palmitoylation and depalmitoylation is critical for regulating protein trafficking, localization, stability, and function. ontosight.aifrontiersin.orgnih.gov The removal of palmitate is catalyzed by specific enzymes, primarily acyl-protein thioesterases (APTs), α/β hydrolase domain-containing 17 (ABHD17) proteins, and palmitoyl-protein thioesterases (PPTs). nih.govbiorxiv.org

PPTs are a family of enzymes that hydrolyze the thioester bond, releasing the fatty acid from the protein. ontosight.aijcancer.org This action is crucial for several cellular processes, including the degradation of lipid-modified proteins within the lysosome and the regulation of protein cycling between cellular compartments like the Golgi apparatus and the plasma membrane. nih.govnih.gov The two best-characterized members of this family are Palmitoyl-Protein Thioesterase 1 (PPT1) and Palmitoyl-Protein Thioesterase 2 (PPT2). ebi.ac.uk

Detailed Research Findings

Research has established that PPT1 and PPT2, while both being lysosomal thioesterases, have distinct, non-redundant roles in cellular metabolism. ebi.ac.ukpnas.org PPT1 is primarily responsible for removing palmitate from S-acylated proteins destined for degradation in the lysosome. nih.govresearchgate.net Its dysfunction is directly linked to the fatal pediatric neurodegenerative disorder, infantile neuronal ceroid lipofuscinosis (CLN1 disease), which is characterized by the accumulation of these undigested lipid-modified proteins. nih.govresearchgate.net

PPT2 is a homolog of PPT1 and also functions in the lysosome. pnas.orgunion.edu While it can act on some of the same model substrates as PPT1, such as palmitoyl-CoA, it cannot compensate for the loss of PPT1 function, indicating different primary physiological substrates. jcancer.orgpnas.org Studies involving knockout mice have provided significant insights into their distinct functions. Mice deficient in PPT1 develop a severe, purely neurodegenerative disorder that closely mimics human CLN1 disease, with symptoms like seizures, motor decline, and premature death. pnas.orgnih.gov In contrast, PPT2-deficient mice exhibit a different phenotype that combines both neurodegenerative and significant visceral (organ-related) pathologies, including a unique pigmentary issue in the pancreas. pnas.org

Recent proteomic studies have begun to identify the specific substrates of PPT1, moving beyond model compounds. These studies have validated that PPT1's substrates are involved in a wide array of neuronal functions. upenn.edu Loss of PPT1 function has been shown to impair synaptic vesicle endocytosis, long-term potentiation, and cause deficits in N-methyl-D-aspartate receptor (NMDAR) maturation. nih.govupenn.edu Notably, many PPT1 substrates are involved in synaptic function and disulfide bond formation, suggesting that a potential role of transient palmitoylation is to protect cysteine residues until they can form stable disulfide bonds. upenn.edu

The table below summarizes the key characteristics and substrates of PPT1 and PPT2 based on current research findings.

| Feature | Palmitoyl-Protein Thioesterase 1 (PPT1) | Palmitoyl-Protein Thioesterase 2 (PPT2) |

|---|---|---|

| Primary Location | Lysosome, with evidence of presence in synaptosomes and synaptic vesicles. researchgate.netdrugbank.comacs.org | Lysosome. jcancer.orgpnas.org |

| Primary Function | Removes palmitate and other long-chain fatty acids from cysteine residues of proteins undergoing lysosomal degradation. nih.govresearchgate.net Plays a critical role in synaptic function and neuronal health. nih.gov | Removes thioester-linked fatty acyl groups from various substrates, including S-palmitoyl-CoA. ebi.ac.ukpnas.org Plays a role in neurovisceral health. pnas.org |

| Key Substrates | SNAP-25, Cysteine String Protein (CSP), VAMP2, GAD65, Goα, F1 ATP synthase subunit O. biorxiv.orgebi.ac.ukupenn.eduacs.org | S-palmitoyl-CoA. pnas.org Its unique protein substrates are still being defined. pnas.org |

| Associated Disease (from deficiency) | Infantile Neuronal Ceroid Lipofuscinosis (CLN1), a severe neurodegenerative disorder. nih.govebi.ac.uk | A lysosomal storage disorder with both neurodegenerative and visceral features. pnas.org |

The following table lists some of the identified substrates of PPT1 and their functions, highlighting the impact of depalmitoylation on neuronal processes.

| PPT1 Substrate | Function | Impact of Depalmitoylation |

|---|---|---|

| SNAP-25 (Synaptosomal-Associated Protein 25) | A component of the SNARE complex, essential for synaptic vesicle fusion and neurotransmitter release. ebi.ac.uk | Depalmitoylation by PPT1 is thought to regulate its membrane association and turnover at the presynapse. nih.gov |

| CSPα (Cysteine String Protein alpha) | A presynaptic chaperone protein involved in preventing neurodegeneration. biorxiv.org | PPT1-mediated depalmitoylation is required for its degradation pathway. biorxiv.orgupenn.edu |

| GAD65 (Glutamic Acid Decarboxylase 65) | Enzyme responsible for synthesizing the neurotransmitter GABA. acs.org | Dynamic palmitoylation/depalmitoylation cycles regulate its trafficking to presynaptic terminals. acs.org |

| Goα | A subunit of heterotrimeric G-proteins involved in signal transduction. biorxiv.org | Depalmitoylation is a known step in its regulatory cycle. biorxiv.org |

| F1 ATP synthase subunit O | A component of the mitochondrial ATP synthase complex. biorxiv.org | Highlights a role for depalmitoylation in mitochondrial protein turnover. biorxiv.org |

Biological Roles and Mechanistic Insights of Dolichyl Palmitate

Interactions with Biological Membranes and Lipid Bilayers

The integration of dolichyl palmitate into biological membranes is a consequence of the physicochemical properties of its two constituent parts: the long, flexible dolichol chain and the hydrophobic palmitate moiety. These components dictate how the molecule orients itself within the lipid bilayer and influences the collective behavior of the surrounding phospholipid molecules.

Dolichol-Mediated Modulation of Membrane Fluidity and Permeability

The dolichol component of this compound, a long-chain polyisoprenoid alcohol, has been shown to have a significant impact on the physical properties of biological membranes. nih.govcapes.gov.brnih.gov Studies have demonstrated that dolichol can alter both the fluidity and permeability of lipid bilayers. nih.govnih.gov

Research on mouse synaptic plasma membranes revealed that dolichol can increase membrane fluidity deep within the hydrophobic core of the bilayer. nih.gov This effect is dependent on the location within the membrane, with probes sensing the deeper regions showing a significant decrease in order and an increase in fluidity, while those near the surface remain unaffected. nih.gov In contrast, other studies have reported that dolichol can also induce a more rigid state in certain membrane areas, suggesting a complex, region-specific influence on membrane dynamics. capes.gov.brnih.gov

Furthermore, the presence of dolichol in phospholipid bilayers has been found to increase their permeability to certain ions. nih.govnih.gov In model systems, vesicles containing dolichol were more permeable to divalent cations like cobalt compared to vesicles without dolichol. nih.gov This effect was particularly pronounced in membranes containing phosphatidylethanolamine. nih.gov Similarly, the incorporation of dolichol into phosphatidylcholine bilayers induced a net permeability to alkaline cations. nih.gov These findings suggest that the dolichol portion of this compound can create disruptions or alterations in the packing of phospholipids (B1166683), thereby facilitating the passage of small molecules and ions across the membrane.

The table below summarizes key research findings on the effects of dolichol on membrane properties.

| Membrane System | Parameter Measured | Effect of Dolichol | Reference |

| Mouse Synaptic Plasma Membranes | Fluidity (probed by diphenylhexatriene) | Increased | nih.gov |

| Mouse Synaptic Plasma Membranes | Fluidity (probed by 16-doxylstearic acid) | Increased | nih.gov |

| Mouse Synaptic Plasma Membranes | Fluidity (probed by 5-doxyl stearic acid) | Reduced | capes.gov.brnih.gov |

| Phosphatidylethanolamine/Phosphatidylcholine Vesicles | Permeability to Co2+ | Increased | nih.gov |

| Phosphatidylcholine Liposomes | Permeability to alkaline cations | Increased | nih.gov |

| Dipalmitoylphosphatidylcholine Vesicles | Motional freedom of the bilayer | Increased | nih.gov |

Contribution of Palmitate Moiety to Membrane Association

The palmitate moiety, a 16-carbon saturated fatty acid, contributes significantly to the anchoring of this compound within the lipid bilayer. Palmitoylation, the covalent attachment of palmitic acid to molecules, is a well-established mechanism for promoting membrane association of proteins. nih.govijbs.comnih.gov This lipid modification increases the hydrophobicity of the modified molecule, favoring its insertion into the nonpolar interior of the membrane. tandfonline.com

While direct studies on the specific contribution of the palmitate in this compound are less common, the principles of protein palmitoylation provide a strong framework for understanding its role. The long, saturated hydrocarbon chain of palmitate interacts favorably with the fatty acyl chains of phospholipids, embedding the entire this compound molecule within the membrane. This association is reversible, as demonstrated by the dynamic nature of protein palmitoylation, which involves cycles of palmitoylation and depalmitoylation. nih.gov This suggests that the ester linkage in this compound could also be subject to enzymatic cleavage, allowing for the release of dolichol and palmitic acid and thus regulating the levels of this compound in the membrane. Indeed, a this compound esterase has been identified in the intestinal mucosa, suggesting a mechanism for its hydrolysis. nih.gov

Indirect Participation in Glycosylation Pathways

This compound itself is not a direct participant in the core reactions of N-linked glycosylation. However, its metabolism is intricately linked to the availability of a critical component of this pathway: dolichyl phosphate (B84403).

Dolichyl Phosphate as a Central Lipid Carrier in N-linked Glycosylation

N-linked glycosylation, a fundamental process for the modification of proteins in eukaryotic cells, relies on dolichyl phosphate as a lipid carrier. nih.govnih.govwikipedia.org This pathway begins with the assembly of a precursor oligosaccharide on a dolichyl phosphate anchor embedded in the endoplasmic reticulum (ER) membrane. researchgate.netnih.gov The process is initiated by the transfer of N-acetylglucosamine-1-phosphate to dolichyl phosphate, forming dolichyl pyrophosphoryl-N-acetylglucosamine. nih.govresearchgate.net Subsequent additions of other monosaccharides, including mannose and glucose, occur on this lipid-linked intermediate. nih.govreactome.org The completed oligosaccharide is then transferred en bloc to specific asparagine residues on newly synthesized polypeptide chains. wikipedia.org

The availability of dolichyl phosphate is a rate-limiting factor for N-glycosylation. nih.govcdnsciencepub.comcapes.gov.brnih.gov Therefore, the cellular mechanisms that regulate the pool of dolichyl phosphate are crucial for ensuring the proper glycosylation of proteins.

Regulatory Influence of Dolichyl Phosphate Levels on Glycoprotein (B1211001) Biosynthesis

The cellular concentration of dolichyl phosphate is tightly regulated and directly influences the rate of glycoprotein biosynthesis. nih.govcdnsciencepub.com Studies have shown that conditions that increase the demand for glycoprotein synthesis, such as inflammation, are accompanied by an increase in the levels of dolichyl phosphate and the activity of dolichol kinase, the enzyme that phosphorylates dolichol to form dolichyl phosphate. nih.govcdnsciencepub.com

The regulation of dolichyl phosphate levels involves a dynamic interplay between its synthesis and degradation. Dolichol kinase catalyzes the CTP-dependent phosphorylation of dolichol, while dolichyl phosphate phosphatase dephosphorylates dolichyl phosphate back to dolichol. nih.govresearchgate.netontosight.ai The balance between the activities of these two enzymes is a key determinant of the available dolichyl phosphate pool. nih.gov Research in developing sea urchin embryos has shown that while the polyisoprenoid backbone of dolichyl phosphate turns over slowly, the phosphate group itself has a much more rapid turnover, highlighting the dynamic nature of this regulatory cycle. nih.govresearchgate.net

The table below outlines the key enzymes involved in regulating dolichyl phosphate levels.

| Enzyme | Reaction Catalyzed | Regulatory Role | Reference |

| Dolichol Kinase | Dolichol + CTP → Dolichyl Phosphate + CDP | Increases the pool of dolichyl phosphate available for glycosylation. | nih.govnih.govpnas.org |

| Dolichyl Phosphate Phosphatase | Dolichyl Phosphate → Dolichol + Pi | Decreases the pool of dolichyl phosphate, releasing free dolichol. | nih.govresearchgate.netontosight.ai |

Interconnections between this compound Metabolism and Glycosylation Substrate Availability

This compound serves as a storage form of dolichol. The esterification of dolichol to form this compound effectively sequesters dolichol, making it unavailable for phosphorylation by dolichol kinase. ebi.ac.uk Conversely, the hydrolysis of this compound by esterases releases free dolichol, which can then be converted to dolichyl phosphate and enter the glycosylation pathway. nih.gov

This metabolic link suggests that the regulation of this compound synthesis and breakdown could be a mechanism for controlling the long-term availability of the dolichol precursor for dolichyl phosphate synthesis. While de novo synthesis provides a source of dolichol, the interconversion between dolichol, dolichyl phosphate, and this compound likely provides a more immediate and finely-tuned mechanism for adjusting the levels of the critical glycosylation substrate, dolichyl phosphate, in response to cellular needs.

Putative Roles in Intracellular Transport and Trafficking

The long, hydrophobic nature of dolichol and its derivatives, including this compound, suggests inherent roles in the complex environment of cellular membranes. Beyond its well-established function in glycosylation, evidence points towards the involvement of the dolichol backbone and its various forms in the dynamic processes of intracellular transport and membrane trafficking.

While the precise mechanisms remain under investigation, the esterified form of dolichol, such as this compound, has been proposed as a key player in the intracellular movement of dolichol itself. nih.gov The esterification of the terminal hydroxyl group of dolichol with a fatty acid, like palmitic acid, alters its biophysical properties, which may facilitate its transport between different cellular compartments.

Studies using fluorescently labeled dolichol esters have demonstrated their uptake by human fibroblasts in culture. nih.gov Once internalized, these fluorescent analogs were observed to accumulate in lysosomes, suggesting a pathway for dolichol transport and turnover within the endocytic system. nih.gov Further experiments showed that the fluorescent dolichol ester appears to enter the cells intact and is resistant to hydrolysis by fibroblast homogenates, indicating that the ester form is a stable entity for transport. nih.gov

Research on a mouse model of Niemann-Pick type C1 disease, which is characterized by defective intracellular lipid transport, provides further insight. In these mice, the induction of dolichol esterification was found to be impaired, suggesting that the transport defect prevents either dolichol or the necessary fatty acid from reaching the site of esterification within the cell. nih.gov This finding indirectly supports the importance of esterification for normal dolichol processing and distribution, which was further bolstered by the observation that dolichol levels were reduced in the Golgi apparatus of these mice. nih.gov However, the picture is complex, as studies involving intravenous injection of radiolabeled dolichol in rats found that most of the label recovered from tissues was in the form of free dolichol, with only trace amounts as dolichyl esters, primarily associating with a lysosome-enriched fraction. cdnsciencepub.com This suggests that while esterification may be necessary for specific transport steps, the deposition and long-term storage of dolichol might occur in its free alcohol form. cdnsciencepub.com

The phosphorylated form of dolichol, dolichyl phosphate, plays a critical and more direct role in membrane dynamics essential for intracellular trafficking. Dolichyl phosphate is not only a carrier for oligosaccharides in protein glycosylation but also an active modulator of membrane structure and function. nih.govacs.org It has been shown to stimulate the fusion of vesicles, a fundamental process in the transport of proteins and other molecules between organelles like the Golgi apparatus, plasma membrane, and lysosomes. mdpi.comnih.gov

Model membrane studies have revealed that dolichyl phosphate can induce the formation of non-bilayer lipid structures, such as hexagonal (HII) phases and "lipidic particles". nih.gov These structures are thought to lower the energy barrier for membrane fusion and facilitate the transmembrane movement of molecules. nih.govnih.gov This ability to destabilize and remodel membrane bilayers is a key biophysical property that may facilitate not only vesicle fusion but also the translocation of the large lipid-linked oligosaccharide precursor across the endoplasmic reticulum membrane during N-glycosylation. acs.org The presence of free dolichol has also been shown to enhance vesicle fusion, suggesting a broader role for the dolichol backbone in membrane trafficking events. nih.govmdpi.com This function is consistent with the enrichment of free dolichol in the Golgi apparatus, a central hub for vesicular transport. nih.gov

Integration with Other Lipid-Mediated Signaling and Metabolic Processes

The metabolism of this compound is intertwined with other major lipid pathways within the cell, reflecting a network of cross-talk and shared precursors that are critical for cellular homeostasis.

A notable area of metabolic interplay exists between dolichol and retinol (B82714) (vitamin A). Both molecules are polyisoprenoids, and both are esterified with fatty acids for storage and transport. The primary storage form of retinol in the body is retinyl ester, with retinyl palmitate being a major species. nih.gov The esterification process for dolichol shares similarities with that of retinol. ebi.ac.uk However, research indicates that these two reactions are likely catalyzed by different enzymes, as an excess of retinol does not inhibit the esterification of dolichol in rat liver microsomes. ebi.ac.uk

This enzymatic distinction allows for differential regulation. For instance, treatment of mice with certain peroxisomal proliferators led to an increase in dolichyl esters while simultaneously causing a decrease in cholesteryl esters, pointing to specific regulatory mechanisms controlling the fate of different isoprenoid-derived lipids. nih.gov The enzymes responsible for retinyl ester metabolism are well-characterized and include lecithin:retinol acyltransferase (LRAT) for esterification and various retinyl ester hydrolases (REH) for the reverse reaction. wikipedia.orgmdpi.com While distinct, the shared reliance on a common pool of fatty acids, including palmitate, and similar enzymatic logic suggests potential points of regulatory cross-talk between these two important lipid pathways.

Table 1: Comparison of Dolichol and Retinol Esterification

| Feature | This compound | Retinyl Palmitate |

|---|---|---|

| Lipid Alcohol | Dolichol | Retinol (Vitamin A) |

| Fatty Acid | Palmitic Acid | Palmitic Acid |

| Primary Function | Putative intracellular transport and storage form of dolichol | Primary storage form of Vitamin A nih.gov |

| Key Esterifying Enzyme | Putative dolichol acyltransferase (distinct from LRAT) ebi.ac.uk | Lecithin:retinol acyltransferase (LRAT) mdpi.com |

| Key Hydrolyzing Enzyme | This compound esterase | Retinyl-palmitate esterase / Hydrolase (REH) wikipedia.org |

The palmitate moiety of this compound is derived from palmitoyl-coenzyme A (Palmitoyl-CoA), a central hub in fatty acid metabolism. ontosight.aiwikipedia.org Palmitoyl-CoA is not merely a metabolic intermediate for beta-oxidation or lipid synthesis; it is also a potent signaling molecule in its own right. ontosight.aifrontiersin.org Cellular levels of palmitoyl-CoA can directly influence metabolic pathways, including glucose metabolism and insulin (B600854) signaling. ontosight.ai

Furthermore, palmitoyl-CoA is the activated donor for protein S-palmitoylation, a reversible post-translational modification where a palmitate group is attached to a cysteine residue of a protein. nih.gov This process is crucial for regulating multiple aspects of protein function, including:

Membrane Targeting and Trafficking: Palmitoylation increases a protein's hydrophobicity, facilitating its association with cellular membranes and directing its transport through vesicular pathways. frontiersin.orgnih.gov

Protein Stability and Activity: The reversible nature of palmitoylation acts as a molecular switch, modulating protein conformation, activity, and stability. nih.gov

Cellular and Subcellular Distribution and Homeostasis

Tissue and Organ Specificity of Dolichol and Ester Forms

Dolichol and its esterified forms, including dolichyl palmitate, are found in all human tissues, but their concentrations vary significantly among different organs. nih.govnih.gov This tissue-specific distribution suggests specialized roles and metabolic demands for these lipids.

Research based on autopsy samples has revealed that the highest concentrations of dolichol are present in endocrine glands such as the adrenal gland, pancreas, pituitary gland, and thyroid gland, as well as in the testes, with levels ranging from 1.5 to 7.1 mg per gram of tissue. nih.govnih.gov The liver also contains a substantial amount, approximately 1000 µg/g. nih.gov In contrast, other tissues exhibit lower levels of dolichol. nih.gov

Notably, only a minor fraction of the total dolichol in human tissues exists in a form that is esterified with fatty acids. nih.gov In rats, the spleen has been identified as the organ with the highest concentration of dolichol, while the liver, kidney, lung, testes, and heart contain lesser amounts. researchgate.net Studies in rats have also shown that the levels of dolichol tend to increase with age in all examined tissues, with a particularly significant eightfold increase observed in the testis between 4 and 14 weeks of age. nih.gov

The distribution of dolichyl phosphate (B84403), the activated form of dolichol, also shows tissue-specific variations, though it is generally more evenly distributed than dolichol. nih.govdntb.gov.ua In human tissues, dolichyl phosphate constitutes between 1% and 9% of the total dolichol content. nih.gov In the human brain, the concentration of dolichol varies greatly among different regions, whereas dolichyl phosphate levels are more uniform. dntb.gov.ua

Table 1: Distribution of Dolichol and Dolichyl Esters in Various Tissues

| Tissue/Organ | Species | Compound | Concentration | Key Findings |

|---|---|---|---|---|

| Adrenal Gland | Human | Dolichol | 1.5 - 7.1 mg/g | High concentration observed. nih.govnih.gov |

| Pancreas | Human | Dolichol | 1.5 - 7.1 mg/g | High concentration observed. nih.govnih.gov |

| Pituitary Gland | Human | Dolichol | 1.5 - 7.1 mg/g | Represents the largest lipid component, exceeding total phospholipid content. nih.govnih.gov |

| Testis | Human | Dolichol | ~3000 µg/g | Highest levels found in this organ. nih.gov |

| Thyroid Gland | Human | Dolichol | 1.5 - 7.1 mg/g | High concentration observed. nih.govnih.gov |

| Liver | Human | Dolichol | ~1000 µg/g | Contains significant amounts of dolichol. nih.gov |

| Spleen | Rat | Dolichol | High | Highest concentration among tissues analyzed. researchgate.net |

| Brain | Human | Dolichol | Variable | Concentration varies greatly between regions. dntb.gov.ua |

| Brain | Human | Dolichyl Phosphate | More evenly distributed | Concentration is more uniform compared to dolichol. dntb.gov.ua |

Subcellular Compartmentalization within Eukaryotic Cells

Within eukaryotic cells, dolichol and its derivatives, including this compound, are strategically localized to specific organelles, reflecting their involvement in various cellular pathways. This compartmentalization is crucial for maintaining cellular homeostasis and ensuring the efficiency of metabolic processes.

Endoplasmic Reticulum Localization and Significance

The endoplasmic reticulum (ER) is a central hub for the biosynthesis of dolichol and its derivatives. researchgate.net The synthesis of dolichyl phosphate, which serves as a lipid carrier for oligosaccharides in N-linked glycosylation, occurs in the ER. researchgate.netnih.gov The enzymes responsible for the initial steps of the dolichol synthesis pathway are located in the ER membrane. researchgate.net

Dolichyl phosphate is essential for the translocation of sugar moieties across the ER membrane, making them available for the glycosylation of newly synthesized proteins in the ER lumen. cdnsciencepub.comhmdb.ca Specifically, the synthesis of dolichol-phosphate mannose (DPM) from dolichol phosphate and GDP-mannose occurs on the cytosolic face of the ER. The DPM molecule then flips to the luminal side, where it donates its mannose residue to growing glycan chains. hmdb.ca The enzymes involved in dolichol metabolism, such as dolichol kinase and dolichyl phosphate phosphatase, are present in the ER, allowing for tight regulation of dolichyl phosphate levels. nih.gov Palmitoylation, the attachment of palmitic acid to proteins, is also a process that largely occurs in the ER and Golgi apparatus, mediated by a family of DHHC enzymes. researchgate.netnih.gov Saturated fatty acids like palmitate can induce ER stress, which in turn can impact protein synthesis. plos.org

Presence in Golgi Apparatus, Mitochondria, and Lysosomes

While the ER is the primary site of synthesis, dolichol and its esters are also found in other organelles, including the Golgi apparatus, mitochondria, and lysosomes.

The Golgi apparatus is involved in the further processing and sorting of glycoproteins that have been synthesized in the ER. funakoshi.co.jp The Golgi contains dolichol and dolichyl esters, and studies in rat liver have shown that the Golgi has higher concentrations of dolichol and its fatty acyl esters compared to the ER. researchgate.netcdnsciencepub.com Conversely, the ER is richer in dolichyl phosphate. researchgate.net The Golgi is also enriched in dolichyl pyrophosphate diphosphatase activity, which would convert any escaped dolichyl pyrophosphate from the ER into dolichol. researchgate.net The localization of certain proteins to the Golgi is dependent on palmitoylation. funakoshi.co.jp

Mitochondria have been found to contain low levels of dolichol. nih.gov Although the precise function of dolichol in mitochondria is not fully understood, these organelles are known to interact with other cellular compartments, including the ER and lysosomes, which are involved in lipid metabolism and trafficking. thno.orgembopress.org

The lysosomes are the primary site for the degradation and turnover of cellular components. A significant portion of cellular dolichol and its esters is localized to the lysosomal fraction. cdnsciencepub.comnih.gov In rat liver, approximately 50% of the total dolichol is found in a lysosome-enriched fraction. cdnsciencepub.com The enzyme responsible for hydrolyzing dolichyl esters, dolichyl ester hydrolase, is primarily located in the lumen of lysosomes. nih.gov This localization suggests that lysosomes play a crucial role in the recycling of dolichol from its esterified storage form.

Dynamics of Intracellular Distribution and Turnover of Dolichyl Species

The distribution of dolichyl species, including this compound, within the cell is not static but is maintained through a dynamic process of intracellular transport and turnover. These processes ensure a regulated supply of dolichol and its derivatives to the sites where they are needed.

The turnover of dolichyl esters is a key aspect of dolichol homeostasis. Newly synthesized dolichol is transported in its esterified form to the lysosomes. nih.gov Within the lysosome, dolichyl ester hydrolase slowly hydrolyzes the ester bond, releasing free dolichol. nih.gov The fatty acyl moiety of the ester may play a role in targeting dolichol to its final destination within the cell. nih.gov

The half-life of dolichol has been estimated to be between 80 and 140 hours in rat liver, indicating a relatively slow turnover rate. core.ac.uk This slow turnover, coupled with ongoing biosynthesis, contributes to the accumulation of dolichol in tissues with age. oup.compsu.edu

The transport of dolichyl phosphate across the ER membrane is a critical step in N-glycosylation. The turnover of lipid-linked oligosaccharides (LLO), which are formed on dolichyl pyrophosphate, is a dynamic process. In certain mutant cell lines, the half-life for LLO turnover is significantly increased compared to wild-type cells. nih.gov

The intracellular movement of lipid droplets, which store neutral lipids, is another aspect of lipid dynamics within the cell. researchgate.net In yeast, lipid droplets can be turned over in the vacuole (the equivalent of the lysosome in mammalian cells) through a process resembling microautophagy. molbiolcell.org This process involves the core autophagic machinery, highlighting a pathway for the degradation and recycling of stored lipids.

Advanced Research Methodologies and Analytical Approaches

Chromatographic Techniques for Dolichyl Palmitate Analysis

Chromatography is a cornerstone in the analysis of dolichyl esters, enabling the separation of these compounds from complex biological matrices and the resolution of individual homologues. A combination of different chromatographic principles is often employed to achieve comprehensive analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the isolation and quantification of dolichyl ester homologues from tissue extracts. A multi-step HPLC procedure has been developed that yields complete resolution and high recovery of individual dolichyl esters. nih.gov This approach involves a sequential application of reversed-phase, straight-phase, and a second reversed-phase chromatography. nih.gov This sequence is crucial for separating the various dolichyl esters from other lipids and from each other, allowing for accurate quantification of the different isoprenologues. The distribution of isoprenoid chain lengths in the esterified fraction can then be compared to that of the free dolichol fraction within the same tissue. nih.gov

Table 1: Key Parameters in Reverse-Phase HPLC for Lipid Analysis

| Parameter | Description | Common Choices for Lipid Analysis |

| Stationary Phase | The non-polar material packed in the column. | C18, C8, C30, Phenyl-Hexyl |

| Mobile Phase | The polar solvent that moves the sample through the column. | Acetonitrile, Methanol, Water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) for MS compatibility. |

| Detection | The method used to detect the separated compounds as they elute. | UV Detector, Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) |

Gel chromatography, also known as size-exclusion or gel permeation chromatography (GPC), is utilized for the purification of lipids based on their molecular size. wikipedia.org For lipophilic compounds like this compound, specialized packing materials are required. Lipidex-5000, an alkoxylated derivative of Sephadex, is a lipophilic gel that is effective for the chromatography of neutral lipids and steroids in organic solvents. revvity.com This type of gel filtration can be used as an initial purification step to separate large lipid esters like this compound from smaller molecules or from other classes of lipids, thereby simplifying the mixture for subsequent high-resolution analysis by HPLC. researchgate.net

Spectrometric Methods for Molecular Characterization

Spectrometric techniques are indispensable for the definitive identification and detailed structural elucidation of this compound. These methods provide information on the molecular weight, elemental composition, and the precise arrangement of atoms within the molecule.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of dolichyl esters. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the analysis of individual homologues as they are separated. Electron ionization (EI) is a common method used for the mass spectrometric analysis of long-chain esters. nih.gov

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For esters, characteristic fragmentation includes:

Acylium ion ([RCO]+): Cleavage of the bond between the carbonyl carbon and the oxygen of the alcohol moiety results in an ion that is indicative of the fatty acid portion. For this compound, this would correspond to the palmitoyl (B13399708) group. nih.gov

Alcohol-derived fragments: The dolichol portion of the molecule can also fragment, although this is often more complex due to the long polyisoprene chain. nih.gov

McLafferty Rearrangement: This is a common fragmentation pathway for esters that can provide information about the structure of the acyl chain. nih.gov

Negative Ion Fast Atom Bombardment (NI-FAB/MS): This technique has been successfully used to identify ester-linked fatty acids, such as palmitic acid (observed as an ion at m/z 255), in complex lipids without the need for prior derivatization. nih.gov

By analyzing these fragments, the identity of both the fatty acid and the specific dolichol homologue can be determined.

Table 2: Common Fragmentation Ions for Ester Analysis in Mass Spectrometry

| Fragmentation Type | Description | Relevance to this compound |

| Acylium Ion Formation | Cleavage of the C-O bond of the ester linkage. | Provides the mass of the palmitoyl group, confirming the fatty acid identity. |

| Alkene Loss from Alcohol | Fragmentation of the polyisoprene chain of dolichol. | Can help in characterizing the dolichol backbone. |

| McLafferty Rearrangement | A specific rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen. | Provides structural information about the palmitate chain. |

| Fatty Acid Anion | In negative ion mode, the deprotonated fatty acid can be observed. | Direct detection of the palmitate anion (m/z 255). nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed chemical structure of molecules. Both ¹H and ¹³C NMR have been instrumental in confirming the structure of the dolichol portion of dolichyl esters.

Detailed ¹³C NMR studies on dolichols isolated from pig liver have provided precise assignments for the carbon atoms in the polyisoprene chain. nih.gov These studies have confirmed the specific arrangement of the isoprene (B109036) units, which consists of a dimethylallyl unit at the omega-terminus, followed by two trans isoprene units, a long sequence of 14-16 cis isoprene units, and a saturated α-isoprene unit bearing the hydroxyl group (which is esterified in this compound). nih.gov The absence of geometric isomers was also confirmed by this method. nih.gov

¹H NMR spectroscopy provides complementary information. For example, the protons on the carbon adjacent to the ester oxygen are shifted downfield to approximately 3.7-4.1 ppm. orgchemboulder.com Studies on the interaction of dolichol with phospholipids (B1166683) in model membranes have shown that the chemical shifts of protons within the dolichol molecule are sensitive to their local environment, providing insights into the molecule's conformation and interactions within a lipid bilayer. oup.com

Isotopic Labeling and Tracer Methodologies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and quantify enzymatic activities. In the study of this compound, both tritiated forms of the compound and labeled precursors have been instrumental.

Application of Tritiated this compound in Enzyme Assays and Quantification

The use of tritiated this compound, where a tritium (B154650) (³H) atom is incorporated into the molecule, provides a highly sensitive method for its detection and quantification in various biological assays. While the direct synthesis of tritiated this compound for assays is a specialized process, the principles of its application are well-established in lipid biochemistry.

One key application is in the assay of this compound esterase, the enzyme responsible for hydrolyzing this compound. In such an assay, tritiated this compound serves as the substrate. The enzymatic reaction releases tritiated palmitic acid, which can then be separated from the unreacted substrate, typically using chromatographic techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of radioactivity in the liberated fatty acid fraction is then measured using scintillation counting, providing a direct measure of the esterase activity. nih.gov

Metabolic labeling with tritiated precursors, such as [³H]palmitate, is a common method to monitor the post-translational modification of proteins with this fatty acid. nih.gov This approach can be adapted to trace the incorporation of palmitate into the dolichol pool, forming this compound.

Metabolic Labeling with Labeled Palmitate and Analogues

Metabolic labeling with isotopically labeled palmitate, such as ¹⁴C- or ³H-labeled palmitic acid, allows for the in-vivo tracking of its incorporation into various lipid species, including this compound. nih.gov This approach provides valuable insights into the dynamics of this compound synthesis, turnover, and its relationship with other metabolic pathways.

In a typical experiment, cells or organisms are incubated with the labeled palmitate. After a specific period, lipids are extracted and separated using chromatographic methods. The radioactivity incorporated into the this compound fraction is then quantified. This method has been crucial in understanding how the metabolism of different fatty acids, such as the saturated palmitic acid and the monounsaturated oleic acid, are partitioned into different metabolic pathways within cells. nih.gov

Bioorthogonal chemical reporters, which are modified versions of fatty acids that can be detected with high specificity, represent a non-radioactive alternative for metabolic labeling. These analogues are fed to cells and are incorporated into lipids. Subsequent detection with fluorescent probes or affinity tags allows for the visualization and isolation of the labeled lipids and associated proteins. rockefeller.edu

Biochemical and Enzymatic Assays

The study of this compound and its metabolic pathway relies on a variety of biochemical and enzymatic assays to determine the activity of related enzymes and the concentration of key metabolites.

Assays for this compound Esterase Activity

The activity of this compound esterase, an enzyme that hydrolyzes this compound to dolichol and free fatty acid, can be measured using several methods. A direct and sensitive assay involves the use of a synthesized this compound substrate containing a labeled fatty acid. The reaction is monitored by measuring the release of the free labeled fatty acid, which is separated from the ester substrate by HPLC. nih.gov

Alternative spectrophotometric methods, commonly used for other esterases and lipases, can also be adapted. core.ac.uk These assays often employ artificial substrates, such as p-nitrophenyl esters of fatty acids (e.g., p-nitrophenyl palmitate). sci-hub.runih.gov The hydrolysis of these substrates by the esterase releases p-nitrophenol, a chromogenic compound that can be quantified by measuring its absorbance at a specific wavelength. ncsu.edu While convenient, these assays are indirect and the enzyme's activity towards the artificial substrate may not perfectly reflect its activity towards the natural substrate, this compound.

| Assay Type | Substrate | Detection Method | Advantages | Disadvantages |

| Radiometric Assay | This compound with labeled fatty acid | HPLC and scintillation counting | High sensitivity and specificity | Requires synthesis of radiolabeled substrate and handling of radioactive materials |

| Spectrophotometric Assay | p-nitrophenyl palmitate | Spectrophotometry (absorbance of p-nitrophenol) | Rapid and convenient | Indirect assay, substrate is not the natural one |

Quantification of Dolichol and Dolichyl Phosphate (B84403) Pools

Modern analytical techniques, particularly those based on liquid chromatography-mass spectrometry (LC-MS), have significantly improved the sensitivity and specificity of dolichol and dolichyl phosphate quantification. acs.org A highly sensitive method for the quantitative analysis of dolichyl phosphate species involves phosphate methylation followed by reverse-phase liquid chromatography-high resolution mass spectrometry. acs.org This derivatization improves the chromatographic separation of the highly lipophilic dolichyl phosphates.

An HPLC-based procedure has also been developed for the isolation and quantification of total and individual dolichyl esters. This method involves a sequential combination of reversed-phase and straight-phase HPLC to achieve complete resolution and high recovery of the different dolichyl ester species. nih.gov

Proteomic and Lipidomic Approaches for Related Modifications and Pathways

Comprehensive "omics" approaches, such as proteomics and lipidomics, have become indispensable for studying the complex network of proteins and lipids related to this compound metabolism.

Proteomic analyses aim to identify and quantify the entire set of proteins in a biological sample. In the context of the dolichol pathway, proteomics can be used to identify proteins that interact with dolichol and its derivatives, as well as to study the expression levels of enzymes involved in the dolichol cycle under different physiological conditions. nih.govnih.gov For instance, high-confidence proteomic analysis of lipid droplets in yeast has revealed connections between these organelles and dolichol synthesis. nih.gov

Lipidomics focuses on the global analysis of lipids in a biological system. youtube.com Shotgun lipidomics, which involves the direct infusion of a total lipid extract into a mass spectrometer, allows for the high-throughput identification and quantification of hundreds of lipid species. mcmaster.ca This approach can be used to profile the changes in the lipidome in response to alterations in the dolichol pathway or to study the incorporation of fatty acids like palmitate into various lipid classes. imrpress.com More targeted lipidomic approaches, often involving prior chromatographic separation (LC-MS), can provide more detailed information on specific lipid classes, such as dolichyl esters. nih.gov

| Approach | Focus | Key Applications in this compound Research |

| Proteomics | Global analysis of proteins | - Identification of enzymes in the dolichol pathway. - Discovery of proteins that interact with dolichol and its derivatives. - Quantification of protein expression changes in response to metabolic perturbations. |

| Lipidomics | Global analysis of lipids | - Profiling of all lipid species in a cell or tissue. - Quantification of changes in this compound and related lipids. - Tracing the metabolic fate of labeled precursors into the lipidome. |

Model Systems in this compound Research (e.g., cell cultures, animal models)

The investigation of this compound and the broader dolichol metabolic pathway relies heavily on various model systems. These systems, ranging from simplified in vitro cell cultures to complex whole-animal models, are indispensable for elucidating the synthesis, transport, and function of these long-chain polyisoprenoid lipids. They provide controlled environments to study specific enzymatic reactions and to observe physiological and pathological changes associated with dolichol metabolism.

Cell Culture Systems

Cell culture models offer a reductionist approach to study the cellular and molecular biology of this compound. These systems allow researchers to investigate specific aspects of the dolichol pathway in an isolated and highly controlled environment, free from the systemic complexities of a whole organism.

Beyond established cell lines, researchers utilize in vitro systems prepared from animal tissues. For instance, the enzymatic hydrolysis of this compound has been characterized using cell-free extracts from the pancreas and intestinal mucosa. nih.gov These models allow for the isolation and characterization of specific enzymes, such as this compound esterase, which is responsible for releasing free dolichol and palmitic acid. nih.gov Such systems are critical for determining enzyme kinetics and substrate specificity in a setting devoid of confounding cellular processes.

| Model System | Application in this compound-Related Research | Key Findings/Focus |

|---|---|---|

| Chinese Hamster Ovary (CHO) Cells | Studying the N-linked glycosylation pathway. researchgate.netnih.govactip.org | Investigating the role of the dolichol cycle in glycoprotein (B1211001) synthesis and quality control. researchgate.net |

| Cell-Free Tissue Extracts (e.g., from pancreas, intestine) | Characterization of specific enzymes involved in this compound metabolism. nih.gov | Identification and kinetic analysis of this compound esterase, which hydrolyzes the ester bond. nih.gov |

| Isolated Liver Cells | Investigating age-related metabolic changes. nih.gov | Studying the decline of cellular functions like autophagy in relation to dolichol accumulation. nih.gov |

Animal Models

Animal models, particularly rodents, have been fundamental in understanding the physiological distribution, metabolism, and age-related changes of dolichol and its esters, including this compound. These models allow for the study of complex interactions between different organs and systems over time.

Rats have been extensively used to investigate the tissue-specific accumulation and metabolism of dolichols. nih.govnih.govnih.gov Studies using Sprague Dawley rats have demonstrated a significant, age-dependent accumulation of dolichol in liver tissue. nih.gov This research suggests that dolichol levels could serve as a potential biomarker of aging, with accumulation preceding other age-related markers like protein damage. nih.gov Furthermore, research on rat models has shown that dolichol and its esters are not static components but are actively metabolized and transported. When dolichol is injected into rats, it is found to associate with high-density lipoproteins (HDL) in the plasma, indicating a systemic transport mechanism. amazonaws.com

Detailed studies on the distribution of dolichols within specific organs have also been conducted. In rat testes, dolichol content increases markedly with age. nih.gov Subcellular fractionation studies revealed that while dolichol synthesis may occur in spermatogenic cells, the accumulation is primarily within the Sertoli cells. nih.gov Notably, the Golgi apparatus fractions exhibited a significant 12-fold enrichment in dolichol compared to the initial tissue homogenate, highlighting the role of this organelle in dolichol processing or function. nih.gov

| Animal Model | Tissue/System Studied | Research Focus | Detailed Research Findings |

|---|---|---|---|

| Rat | Pancreas, Intestinal Mucosa | Enzyme Characterization | Demonstrated the presence of a this compound esterase capable of hydrolyzing the compound to release free fatty acid. nih.gov |

| Sprague Dawley Rat | Liver | Aging and Metabolism | Showed a significant, age-dependent accumulation of dolichol in liver tissue, which was mitigated by food restriction. nih.gov |

| Rat | Testis | Tissue Distribution and Accumulation | Dolichol concentration increases with age, accumulating primarily in Sertoli cells. nih.gov Subcellular fractionation showed a 12-fold enrichment of dolichol in the Golgi apparatus. nih.gov |

| Rat | Plasma/Bloodstream | Lipid Transport | Injected dolichol was found to associate with the high-density lipoprotein (HDL) fraction in plasma. amazonaws.com |

Involvement in Cellular Dysfunction and Disease Mechanisms

Associations with Congenital Disorders of Glycosylation (CDG)

Congenital Disorders of Glycosylation (CDG) are a group of inherited metabolic diseases characterized by defects in the synthesis of glycans and their attachment to proteins and lipids. researchgate.netnih.gov The dolichol pathway is fundamental to N-linked glycosylation, and disruptions within this pathway are a significant cause of a subset of these disorders. researchgate.netnih.gov

The synthesis of N-linked glycoproteins begins in the endoplasmic reticulum (ER) with the assembly of a lipid-linked oligosaccharide (LLO) precursor on a dolichyl phosphate (B84403) (Dol-P) carrier. nih.govkuleuven.be Dolichol, a long-chain polyisoprenoid alcohol, is phosphorylated to Dol-P, which then acts as the foundation for the sequential addition of sugar residues to form the Glc₃Man₉GlcNAc₂-P-P-Dol precursor. kuleuven.befrontiersin.org This precursor is then transferred en bloc to asparagine residues on nascent polypeptide chains. oncotarget.com

Defects in the biosynthesis or recycling of dolichol and its phosphorylated derivatives directly impair the formation of this essential LLO precursor. nih.govfrontiersin.org A reduced supply of Dol-P, the limiting factor for LLO synthesis in some conditions, leads to incomplete or absent glycan chains on many proteins. nih.gov This hypoglycosylation affects a wide array of glycoproteins, resulting in the multisystemic clinical manifestations characteristic of CDG. oup.comnih.gov Furthermore, the availability of dolichol-phosphate-mannose (Dol-P-Man) and dolichol-phosphate-glucose (Dol-P-Glc), which are synthesized from Dol-P, is crucial for the elongation of the LLO and for other glycosylation pathways like O- and C-mannosylation and the synthesis of glycosylphosphatidylinositol (GPI) anchors. nih.govlsu.edu Therefore, a defect in the early stages of dolichol metabolism can have cascading effects on multiple cellular glycosylation processes. frontiersin.orglsu.edu

Several specific subtypes of CDG have been directly linked to mutations in genes that encode enzymes of the dolichol biosynthesis and recycling pathway. These are typically classified as CDG-I, as the defects occur in the assembly of the LLO in the cytoplasm or ER. researchgate.netnih.gov

Some of the key CDG subtypes associated with the dolichol pathway include:

SRD5A3-CDG (formerly CDG-Iq): Caused by mutations in the SRD5A3 gene, which encodes the polyprenol reductase responsible for the conversion of polyprenol to dolichol. frontiersin.orgcdghub.com This defect occurs at an early stage of dolichol synthesis. frontiersin.org Clinical features often include ophthalmological abnormalities, such as retinal dystrophy and optic nerve hypoplasia, as well as neurological symptoms and sometimes ichthyosiform skin changes. frontiersin.orgfrontiersin.org

DOLK-CDG (formerly CDG-Im): Results from mutations in the DOLK gene, which encodes the dolichol kinase that phosphorylates dolichol to form Dol-P. nih.govfrontiersin.org This directly limits the pool of Dol-P available for all dependent glycosylation pathways. nih.gov Phenotypes can be severe, often involving dilated cardiomyopathy, muscular hypotonia, and ichthyosis. nih.gov

DPM1-CDG (CDG-Ie): Caused by defects in the DPM1 gene, which is the catalytic subunit of the dolichol-phosphate-mannose (DPM) synthase. nih.govnih.gov This enzyme synthesizes Dol-P-Man, a crucial mannose donor for N-glycosylation, O-mannosylation, and GPI anchor synthesis. nih.gov Patients may present with severe developmental delay, seizures, and visual impairment. nih.govnih.gov

DHDDS-CDG: Arises from mutations in the DHDDS gene, which encodes dehydrodolichyl diphosphate (B83284) synthase, an enzyme involved in the initial steps of dolichol synthesis from farnesyl pyrophosphate. frontiersin.org

NUS1-CDG: Linked to mutations in the NUS1 gene, whose product forms a complex with DHDDS to synthesize polyprenol pyrophosphate. frontiersin.org

MPDU1-CDG: Caused by mutations in the MPDU1 gene, which is involved in the utilization of Dol-P-Man in the ER. nih.gov Ichthyosis is a reported symptom, suggesting a link between this gene and lipid metabolism beyond its role in glycosylation. nih.gov

| CDG Subtype | Affected Gene | Enzyme/Protein Function | Key Clinical Features |

|---|---|---|---|

| SRD5A3-CDG | SRD5A3 | Polyprenol reductase (converts polyprenol to dolichol) | Ophthalmological abnormalities, neurological symptoms, ichthyosis frontiersin.orgfrontiersin.org |

| DOLK-CDG | DOLK | Dolichol kinase (phosphorylates dolichol to Dol-P) | Dilated cardiomyopathy, muscular hypotonia, ichthyosis nih.gov |

| DPM1-CDG | DPM1 | Catalytic subunit of Dol-P-Man synthase | Severe developmental delay, seizures, visual impairment nih.govnih.gov |

| DHDDS-CDG | DHDDS | Dehydrodolichyl diphosphate synthase | Retinitis pigmentosa, neurological phenotypes frontiersin.org |

| NUS1-CDG | NUS1 | Forms complex with DHDDS for polyprenol synthesis | Various neurological phenotypes frontiersin.org |

| MPDU1-CDG | MPDU1 | Utilization of Dol-P-Man in the ER | Ichthyosiform skin, seizures, psychomotor retardation nih.gov |

Implications in Neoplastic Processes

The process of glycosylation is profoundly altered in cancer cells, contributing to the hallmarks of cancer such as proliferation, invasion, and metastasis. nih.govdana-farber.orgnih.gov While direct research on dolichyl palmitate in cancer is limited, the role of the dolichol pathway as the foundation for N-glycosylation implicates it in the pathology of neoplastic diseases.

Malignant transformation is consistently associated with changes in the glycan structures on the cell surface. dana-farber.orgsci-hub.se These alterations can include increased branching of N-glycans, changes in sialylation, and the appearance of truncated O-glycans. dana-farber.orgnih.gov Such changes affect the function of numerous proteins involved in cell-cell adhesion (e.g., integrins), cell signaling, and immune recognition. researchgate.netdana-farber.org The initiation of N-glycosylation is dependent on the synthesis of the dolichol-linked oligosaccharide precursor. oncotarget.com Therefore, the regulation and availability of dolichol and its derivatives are critical upstream factors that can influence the entire N-glycome of a cell. For instance, the enzyme that initiates the synthesis of the dolichol-linked precursor, DPAGT1, has been identified as a target in some cancers, highlighting the importance of this initial step in cancer progression. oncotarget.com

Studies have reported altered levels of dolichol and its derivatives in tumor tissues. Some research has indicated a decrease in dolichol and dolichol esters in highly differentiated human hepatomas, while dolichyl phosphate levels were found to be increased in the microsomal fraction of these tumors. capes.gov.br This suggests a disturbance in the mevalonate (B85504) pathway, which is responsible for the synthesis of both dolichol and cholesterol. capes.gov.br Conversely, other studies have suggested that inhibiting dolichol synthesis can block the G1-S transition and induce apoptosis in cancer cell lines, partly by impeding the glycosylation and cell surface expression of growth factor receptors like the IGF-I receptor. nih.gov Dolichol itself has been investigated as a potential anticancer agent, with studies showing it can regulate the expression of genes involved in cell cycle control in colon cancer cells. researchgate.netoamjms.eu These findings point to a complex and context-dependent role for dolichol metabolism in cancer, where both decreases and increases in pathway intermediates may be associated with malignancy. Dysregulated lipid profiles, including changes in cholesterol and triglycerides which share metabolic origins with dolichol, are also frequently observed in cancer patients and can correlate with prognosis. mdpi.comamegroups.orgnih.govnih.gov

Influence on Cellular Stress Responses

The dolichol pathway is intricately linked with cellular stress, particularly the unfolded protein response (UPR) in the endoplasmic reticulum (ER). The ER is the primary site of N-glycosylation and protein folding, and disruptions in these processes can trigger stress signals.

When unfolded or misfolded proteins accumulate in the ER, a state known as ER stress, the cell activates the UPR. lsu.edupnas.org The UPR aims to restore homeostasis by reducing protein translation, increasing the production of chaperone proteins to aid folding, and enhancing the degradation of misfolded proteins. lsu.edupnas.org Research has shown that the UPR can stimulate the conversion of dolichol-linked oligosaccharide intermediates into the mature Glc₃Man₉GlcNAc₂ precursor. lsu.edupnas.orgnih.gov This UPR-mediated enhancement of the dolichol pathway can counteract the inhibition of LLO synthesis caused by factors like glucose deprivation, thereby improving the efficiency of protein glycosylation. lsu.edupnas.org By ensuring an adequate supply of the complete glycan precursor, the UPR can promote proper protein folding via interactions with lectin chaperones like calnexin (B1179193) and calreticulin, providing a mechanism to cope with stress independent of new chaperone synthesis. lsu.edunih.gov

Furthermore, defects in dolichol biosynthesis can themselves induce ER stress. nih.gov In models where dolichol synthesis is impaired, an upregulation of UPR target genes is observed. nih.gov Saturated fatty acids like palmitate are known inducers of ER stress. e-dmj.orgplos.orgnih.govcam.ac.ukmdpi.com While this compound is an ester of dolichol and palmitic acid, the direct influence of this specific compound on ER stress is not well-defined. However, given that both its components—dolichol pathway disruption and high levels of palmitate—are linked to the induction of ER stress and the UPR, it is plausible that abnormal metabolism or accumulation of dolichyl esters could contribute to cellular stress responses.

Palmitate-Induced Endoplasmic Reticulum Stress and Apoptosis Mechanisms

The saturated fatty acid component of this compound, palmitate, is a significant contributor to cellular dysfunction through the induction of endoplasmic reticulum (ER) stress, a condition that arises from the accumulation of misfolded proteins in the ER lumen. acta-endo.ronih.gov This triggers a cellular signaling cascade known as the Unfolded Protein Response (UPR). acta-endo.ronih.govnih.gov The UPR is primarily mediated by three ER-resident sensor proteins: PERK, IRE1α, and ATF6. acta-endo.ro

Under conditions of palmitate-induced stress, these sensors become activated. PERK phosphorylation leads to the phosphorylation of eukaryotic translation initiation factor 2α (eIF2α), which in turn increases the translation of Activating Transcription Factor 4 (ATF4). acta-endo.roplos.orgoup.com The IRE1α branch of the UPR, upon activation, mediates the splicing of X-box binding protein 1 (XBP1) mRNA to its active form, XBP1s. nih.govplos.orgmolbiolcell.org Together, ATF4 and XBP1s are transcription factors that upregulate genes aiming to restore ER homeostasis, including molecular chaperones. plos.org

However, if the ER stress is prolonged or excessive, the UPR shifts from a pro-survival to a pro-apoptotic response. nih.govspandidos-publications.com A key mediator of this switch is the C/EBP homologous protein (CHOP), a pro-apoptotic transcription factor whose expression is induced by ATF4 and XBP1s. nih.govplos.orgoup.com Elevated levels of CHOP, along with the activation of the c-Jun N-terminal kinase (JNK) pathway by IRE1α, promote apoptosis. nih.govnih.gov This programmed cell death is executed through the activation of caspases, such as caspase-3 and caspase-12, leading to the characteristic features of apoptosis. nih.govspandidos-publications.complos.org Studies in various cell types, including meniscus cells, hepatocytes, and cardiomyocytes, have demonstrated that palmitate treatment leads to increased expression of UPR markers like CHOP and XBP1s, and subsequent activation of apoptotic pathways. nih.govmolbiolcell.orgspandidos-publications.com

Table 1: Key Molecular Markers in Palmitate-Induced ER Stress and Apoptosis

| Marker | Role/Function | Pathway | Effect of Palmitate | Citations |

|---|---|---|---|---|

| p-eIF2α | Inhibits global protein synthesis; promotes ATF4 translation | PERK | Increased phosphorylation | acta-endo.roplos.orgoup.com |

| ATF4 | Transcription factor that upregulates stress-response and pro-apoptotic genes | PERK | Increased expression | oup.comnih.gov |

| XBP1s | Spliced (active) form; transcription factor for UPR genes | IRE1α | Increased splicing | nih.govplos.orgmolbiolcell.org |

| CHOP | Pro-apoptotic transcription factor | PERK, IRE1α | Increased expression | nih.govoup.comnih.gov |

| p-JNK | Pro-apoptotic kinase | IRE1α | Increased phosphorylation | nih.govnih.gov |

| Cleaved Caspase-3 | Executioner caspase in apoptosis | Apoptotic Cascade | Increased cleavage | acta-endo.ronih.gov |

| Cleaved Caspase-12 | ER stress-specific caspase | Apoptotic Cascade | Increased cleavage | spandidos-publications.com |

Interplay with Lipid Overload and Cellular Homeostasis